molecular formula C14H17BrN2O2 B2435525 (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(cyclopropyl)methanone CAS No. 1448044-36-7

(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(cyclopropyl)methanone

Cat. No.: B2435525
CAS No.: 1448044-36-7
M. Wt: 325.206
InChI Key: UPZDPMQHZOJPCQ-UHFFFAOYSA-N
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Description

(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(cyclopropyl)methanone is a sophisticated chemical building block designed for advanced medicinal chemistry and drug discovery research. This compound features a unique hybrid architecture combining a 3-bromopyridine moiety, a piperidine linker, and a cyclopropanone group, making it a valuable intermediate in constructing complex molecules for pharmaceutical development. Its structural framework is frequently employed in the synthesis of potential therapeutic agents, particularly in the exploration of serotonin receptor modulators . The bromopyridine component serves as a versatile handle for further functionalization via cross-coupling reactions, while the piperidine-oxygen linkage and cyclopropyl ketone group contribute desirable conformational and steric properties to the final molecular structures. Researchers utilize this compound in developing candidates for treating various disorders including carcinoid syndrome, pulmonary hypertension, and irritable bowel syndrome . The compound is offered with comprehensive analytical documentation and is strictly for research use only. It is not intended for diagnostic or therapeutic applications in humans or animals. Proper handling procedures and storage under recommended conditions are essential for maintaining compound integrity.

Properties

IUPAC Name

[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-cyclopropylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2O2/c15-12-2-1-7-16-13(12)19-11-5-8-17(9-6-11)14(18)10-3-4-10/h1-2,7,10-11H,3-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPZDPMQHZOJPCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC(CC2)OC3=C(C=CC=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(cyclopropyl)methanone typically involves multiple steps, starting with the preparation of the bromopyridine derivative. The bromopyridine is then reacted with piperidine under specific conditions to form the intermediate product. This intermediate is subsequently reacted with cyclopropyl methanone to yield the final compound. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon or copper iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(cyclopropyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromopyridine moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol or amine derivative.

Scientific Research Applications

Chemistry

In chemistry, (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(cyclopropyl)methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a subject of interest in pharmacological research.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(cyclopropyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety may facilitate binding to these targets, while the piperidine and cyclopropyl groups contribute to the overall stability and activity of the compound. The exact pathways and molecular interactions depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(cyclopropyl)methanone
  • (4-((3-Fluoropyridin-2-yl)oxy)piperidin-1-yl)(cyclopropyl)methanone
  • (4-((3-Methylpyridin-2-yl)oxy)piperidin-1-yl)(cyclopropyl)methanone

Uniqueness

Compared to similar compounds, (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(cyclopropyl)methanone is unique due to the presence of the bromine atom in the pyridine ring. This bromine atom can significantly influence the compound’s reactivity and binding affinity, making it distinct in its chemical and biological properties.

Biological Activity

The compound (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(cyclopropyl)methanone is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, alongside relevant research findings and case studies.

Chemical Structure

The structure of the compound can be represented as follows:

C14H16BrN2O\text{C}_{14}\text{H}_{16}\text{Br}\text{N}_2\text{O}

This structure includes a piperidine ring, a bromopyridine moiety, and a cyclopropyl group attached to a ketone functional group.

Biological Activity Overview

Research indicates that compounds containing piperidine and pyridine functionalities often exhibit significant biological activities. The following sections detail specific activities related to the target compound.

1. Antibacterial Activity

A study evaluated various piperidine derivatives for their antibacterial properties against both Gram-positive and Gram-negative bacteria. The presence of halogen substituents, such as bromine, was found to enhance antibacterial activity significantly. The compound was tested against strains such as Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentration (MIC) values ranging from 32 to 512 μg/mL .

Table 1: Antibacterial Activity of Related Compounds

Compound NameMIC (μg/mL)Bacterial Strain
This compound32Staphylococcus aureus
2,6-Dipiperidino-1,4-dibromobenzene64Escherichia coli
3-(3-hydroxy-4-methoxyphenyl)acrylamide128Bacillus subtilis

2. Antifungal Activity

In addition to antibacterial properties, the compound's antifungal activity was assessed against various fungal strains. Certain piperidine derivatives have shown efficacy against Candida albicans and other pathogenic fungi. The structure's ability to interact with fungal cell membranes is hypothesized to be a contributing factor to its antifungal effects .

Table 2: Antifungal Activity Results

Compound NameInhibition Zone (mm)Fungal Strain
This compound20Candida albicans
Sodium pyrrolidide18Aspergillus niger

3. Anticancer Potential

The anticancer activity of the compound is also noteworthy. Research has indicated that piperidine derivatives can inhibit cancer cell proliferation effectively. In vitro studies have shown that the compound can induce apoptosis in cancer cell lines, particularly those deficient in BRCA genes .

Case Study:
A recent study examined the effects of the compound on BRCA-deficient cancer cells, revealing a significant reduction in cell viability at concentrations as low as 50 μM. The mechanism was linked to the inhibition of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair pathways .

Q & A

Basic Research Questions

Q. What synthetic routes are effective for producing (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(cyclopropyl)methanone, and how can yields be optimized?

  • Methodology : Solvent systems and purification methods significantly impact yields. For example, using n-hexane/EtOAc (5:5) for purification achieved yields up to 84% in related piperidinyl methanone derivatives . Lower yields (e.g., 8–12%) were linked to complex substituents requiring multi-step coupling; optimizing reaction time and temperature (e.g., 50–60°C for 12–24 hours) improves efficiency .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR (400–500 MHz) resolve piperidine ring conformations and cyclopropyl group integration .
  • HPLC : Reverse-phase HPLC (C18 column, 254 nm detection) with retention times (e.g., 11.351–13.036 min) and peak areas (>95%) ensures purity .
  • Elemental Analysis : Discrepancies <0.5% between calculated and observed C/H/N ratios validate synthesis accuracy .

Q. How should researchers handle and store this compound to maintain stability?

  • Methodology : Store as a solid at –20°C under inert gas (argon). Use desiccants to prevent hygroscopic degradation. Safety protocols include PPE (gloves, goggles) and fume hoods during synthesis, referencing SDS guidelines for similar piperidinyl methanones .

Advanced Research Questions

Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting kinase inhibition?

  • Methodology : Introduce substituents at the pyridine (e.g., 3-bromo) or cyclopropyl groups to modulate binding. For example, replacing bromine with trifluoromethyl enhanced JNK3 inhibition (IC₅₀ = 27.7 nM) in analogs . Docking studies (e.g., PDB: 4JNK) and competitive binding assays (Kd = 46 nM) validate interactions .

Q. How can in vitro and in vivo models evaluate cognitive enhancement or lipid-lowering effects?

  • Methodology :

  • In Vitro : OSC (2,3-oxidosqualene cyclase) inhibition assays for lipid metabolism, using IC₅₀ values from fluorogenic substrates .
  • In Vivo : Rodent models (e.g., five-trial inhibitory avoidance test) assess cognitive effects. ABT-239 analogs improved memory at 0.1–1.0 mg/kg, demonstrating dose-dependent efficacy .

Q. What are common pitfalls in interpreting elemental analysis data, and how can they be mitigated?

  • Methodology : Discrepancies arise from incomplete combustion or hygroscopic samples. Pre-dry compounds at 60°C under vacuum for 24 hours. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ions (e.g., [M+H]⁺) .

Q. How can crystallography resolve binding modes with biological targets?

  • Methodology : Co-crystallize the compound with kinases (e.g., JNK3) using vapor diffusion. X-ray diffraction (1.8–2.2 Å resolution) reveals hydrogen bonding with catalytic lysine (K68) and hydrophobic interactions with cyclopropyl groups .

Methodological Notes

  • Contradictions : Yields vary widely (8–84%) depending on substituent complexity; prioritize modular synthesis for challenging analogs .
  • Advanced Tools : Molecular dynamics simulations (e.g., GROMACS) predict pharmacokinetic properties like blood-brain barrier permeability for CNS-targeted derivatives .

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